4-(2-Ethyloxiran-2-yl)oxane

Description

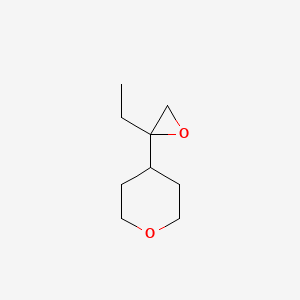

4-(2-Ethyloxiran-2-yl)oxane is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-ethyloxirane moiety. The oxirane (epoxide) group introduces significant reactivity, enabling participation in ring-opening reactions, while the oxane backbone contributes to conformational stability.

Properties

IUPAC Name |

4-(2-ethyloxiran-2-yl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-9(7-11-9)8-3-5-10-6-4-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYBCHEMXBPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyloxiran-2-yl)oxane typically involves the formation of the oxirane ring followed by the introduction of the oxane ring. One common method is the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually involve a solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyloxiran-2-yl)oxane undergoes several types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide.

Reduction: The oxirane ring can be reduced to form alcohols using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

4-(2-Ethyloxiran-2-yl)oxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules due to its reactive oxirane ring.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 4-(2-Ethyloxiran-2-yl)oxane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Structural Analogs with Oxane and Epoxide Groups

2-(4-{2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl}phenoxymethyl)oxirane ()

- Structure: Contains two epoxide groups linked via a bis-phenoxypropane scaffold.

- Reactivity : The epoxide groups undergo nucleophilic ring-opening, similar to 4-(2-Ethyloxiran-2-yl)oxane, but the presence of aromatic rings may stabilize the molecule against hydrolysis compared to aliphatic epoxides.

- Applications : Used in epoxy resin synthesis due to its bifunctional reactivity .

Ethyl 2-Methyl-4-oxooxane-2-carboxylate ()

- Structure : Oxane ring with a ketone (4-oxo) and ester (ethyl carboxylate) substituent.

- Key Differences : Lacks an epoxide group but includes electron-withdrawing groups (ketone, ester), which reduce nucleophilicity compared to this compound.

- Synthetic Utility: Serves as a precursor for heterocyclic compounds via keto-enol tautomerism or ester hydrolysis .

Functional Group Comparisons

Epoxide Reactivity

- This compound vs. Allylescaline Hydrochloride (): Allylescaline contains a propenyloxy group (C=C-O) instead of an epoxide.

Oxane vs. Azabicyclo Systems ()

- TC-1698 and TC-1709: These nicotinic receptor ligands feature azabicyclo frameworks (non-oxane) but share synthetic routes involving oxane derivatives (e.g., 4-(bromomethyl)oxane). The oxane-derived intermediates likely influence stereochemistry, affecting receptor affinity (Ki = 0.78–2.5 nM) .

Physical and Spectral Properties

While direct data for this compound are unavailable, analogs provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.